N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
CAS No.: 144038-79-9
Cat. No.: VC19135715
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144038-79-9 |
|---|---|
| Molecular Formula | C10H10N2OS |
| Molecular Weight | 206.27 g/mol |
| IUPAC Name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
| Standard InChI | InChI=1S/C10H10N2OS/c1-6(13)12-10-8(5-11)7-3-2-4-9(7)14-10/h2-4H2,1H3,(H,12,13) |
| Standard InChI Key | SVVQBULYYMXCDX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(C2=C(S1)CCC2)C#N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic system comprising a cyclopentane ring fused to a thiophene moiety. The thiophene ring is substituted at the 2-position with an acetamide group () and at the 3-position with a cyano group (). This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its UV-Vis absorption maxima at 278 nm .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.27 g/mol |
| IUPAC Name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
| Canonical SMILES | CC(=O)NC1=C(C2=C(S1)CCC2)C#N |
| Solubility (pH 7.4) | >30.9 μg/mL |
Spectroscopic Signatures
Infrared (IR) spectroscopy reveals characteristic peaks at 2100 cm (C≡N stretch), 1680 cm (C=O stretch), and 1500 cm (C=C aromatic vibrations) . Nuclear magnetic resonance (NMR) data further corroborate the structure:
Synthetic Methodologies
Primary Synthesis Route
The synthesis begins with the preparation of the cyclopentathiophene core via cyclocondensation of thiophene-3-carbonitrile with cyclopentanone under acidic conditions . Subsequent acetylation using acetic anhydride introduces the acetamide group.
Reaction Scheme:
Yield Optimization
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (>30.9 μg/mL at physiological pH), making it suitable for in vitro assays. Stability studies indicate degradation <5% over 24 hours in phosphate-buffered saline (pH 7.4) at 37°C.
Lipophilicity and Drug-Likeness
Calculated logP (2.1) and polar surface area (78.2 Å) align with Lipinski’s rule of five, suggesting favorable oral bioavailability. Molecular dynamics simulations predict blood-brain barrier permeability, though experimental validation is pending .
Biological Activity and Mechanisms
Anticancer Efficacy
In vitro testing against MCF-7 human breast cancer cells revealed an IC of 12.3 μM, comparable to dasatinib (IC = 9.8 μM) . Mechanistic studies suggest inhibition of tyrosine kinase activity by competing with ATP binding, as shown in molecular docking simulations (binding energy = −8.9 kcal/mol) .
Table 2: Comparative Anticancer Activity
| Compound | IC (μM) | Target |
|---|---|---|
| N-(3-cyano...)acetamide | 12.3 | Tyrosine kinase |
| Dasatinib | 9.8 | Bcr-Abl kinase |
| Gefitinib | 15.6 | EGFR kinase |
Selectivity and Toxicity
The compound shows 3.2-fold selectivity for cancer cells over non-tumorigenic MCF-10A cells (IC = 39.4 μM) . Hepatotoxicity assays in HepG2 cells indicate minimal cytotoxicity at concentrations ≤50 μM .
Applications in Drug Discovery
Lead Optimization
Structural analogs with modifications at the acetamide group (e.g., substitution with sulfonamide or aryl groups) demonstrate enhanced potency. For example, N-(3-cyano...)-2-(4-hydroxyphenylamino)acetamide (IC = 8.7 μM) shows a 29% improvement over the parent compound .
Combinatorial Chemistry
The cyclopentathiophene scaffold serves as a versatile intermediate for generating libraries of kinase inhibitors. Recent efforts have coupled it with naphthyridine derivatives to yield dual-target inhibitors (e.g., compound VC19135715-SM, MW = 378.50 g/mol).
Comparative Analysis with Related Compounds
Thiophene-Based Analogues
Compared to non-cyclopentannulated thiophene derivatives, the fused ring system in N-(3-cyano...)acetamide enhances planarity, improving π-π stacking interactions with kinase active sites .
Cyanoacetamide Derivatives
Replacing the cyano group with nitro or methoxy functionalities reduces activity by 40–60%, underscoring the critical role of the nitrile in hydrogen bonding with kinase residues .
Future Directions
In Vivo Studies
Pending pharmacokinetic studies in rodent models will clarify bioavailability and tissue distribution. Preliminary data suggest a plasma half-life of 2.3 hours in mice .
Targeted Delivery Systems
Encapsulation in lipid nanoparticles (size = 120 nm, PDI = 0.15) increases solubility to 450 μg/mL, enabling intravenous administration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume